4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole
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Overview
Description
4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is a heterocyclic compound that combines a pyrrolo[2,3-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases.
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR kinase . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis in these cells . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Preparation Methods
The synthesis of 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by coupling with a thiazole derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Chemical Reactions Analysis
4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl groups to form more complex structures
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known to act as a potent inhibitor of fibroblast growth factor receptors, making it a promising candidate for cancer therapy. Additionally, it has been explored for its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole include other pyrrolo[2,3-b]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and specific targets. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine is another compound with similar kinase inhibitory properties but may have different potency and selectivity profiles .
Properties
IUPAC Name |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-6-15-10(5-16-6)9-4-14-11-8(9)2-7(12)3-13-11/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKICMGWGOYQTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC3=C2C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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